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molecular formula C8H6F3IO B2691240 3-Iodo-4-(trifluoromethyl)benzyl alcohol CAS No. 372120-52-0

3-Iodo-4-(trifluoromethyl)benzyl alcohol

Cat. No. B2691240
M. Wt: 302.035
InChI Key: BWKLQWPKQYHQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642222B2

Procedure details

The product from Example 62C in chloroform (60 mL) was treated with manganese dioxide (1.45 g, 16 mmol). After refluxing for 12 hours, the mixture was allowed to cool to ambient temperature, filtered and the filtrate concentrated under reduced pressure. The residue was chromatographed on silica gel eluting with 15% ethyl acetate:hexanes to provide the title compound (0.5 g, 42% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.45 g
Type
catalyst
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH2:12][OH:13])[CH:5]=[CH:6][C:7]=1[C:8]([F:11])([F:10])[F:9]>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[I:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[C:8]([F:9])([F:10])[F:11])[CH:12]=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C=CC1C(F)(F)F)CO
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
1.45 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with 15% ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=O)C=CC1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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